DIETHYL 1-OCTYLPHOSPHONATE

Polymer Nanocomposites Filler Dispersion Hybrid Materials

DIETHYL 1-OCTYLPHOSPHONATE (CAS 1068-07-1) is an organophosphorus compound characterized by its phosphonate ester functional group, a linear octyl chain (C8), and two ethyl groups. Its molecular formula is C12H27O3P with a molecular weight of 250.32 g/mol.

Molecular Formula C12H27O3P
Molecular Weight 250.31 g/mol
CAS No. 1068-07-1
Cat. No. B093591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL 1-OCTYLPHOSPHONATE
CAS1068-07-1
Molecular FormulaC12H27O3P
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCCCCCCCCP(=O)(OCC)OCC
InChIInChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3
InChIKeyMVDVRXOWIPONFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DIETHYL 1-OCTYLPHOSPHONATE (CAS 1068-07-1) Technical Overview for Scientific Procurement


DIETHYL 1-OCTYLPHOSPHONATE (CAS 1068-07-1) is an organophosphorus compound characterized by its phosphonate ester functional group, a linear octyl chain (C8), and two ethyl groups [1]. Its molecular formula is C12H27O3P with a molecular weight of 250.32 g/mol. The compound is a clear, colorless to pale yellow liquid with a density of 0.9532 g/cm³ at 20°C and a boiling point of 88-89°C at 0.1 mmHg [1]. Its long alkyl chain confers significant hydrophobic character, which is a key differentiator from aromatic or shorter-chain phosphonate analogs [1].

Procurement Risk: Why DIETHYL 1-OCTYLPHOSPHONATE Cannot Be Arbitrarily Substituted with Other Alkyl or Aryl Phosphonates


Substituting DIETHYL 1-OCTYLPHOSPHONATE with other diethyl alkylphosphonates (e.g., hexyl, decyl) or arylphosphonates (e.g., benzyl, phenyl) is scientifically unsound due to profound differences in molecular architecture, polarity, and thermal behavior. The length of the alkyl chain directly governs the compound's hydrophobicity (logP) and its compatibility with non-polar matrices, while the presence of an aromatic group introduces pi-stacking interactions and alters reactivity [1][2]. These structural variations result in quantifiable differences in material performance—such as filler dispersion size in polymer nanocomposites and catalytic yields—rendering in-class compounds non-interchangeable for critical applications. The following quantitative evidence guide substantiates these specific performance gaps.

DIETHYL 1-OCTYLPHOSPHONATE: Quantified Differentiation vs. Closest Analogs (Hexyl, Decyl, Benzyl, Phenyl Phosphonates)


Superior Dispersion in Polypropylene Nanocomposites vs. Aromatic Phosphonates (Diethyl Benzylphosphonate & Diethyl Phenylphosphonate)

In the in-situ synthesis of titanium phosphonate fillers within a polypropylene matrix, the use of DIETHYL 1-OCTYLPHOSPHONATE (DEOP) resulted in significantly larger and well-dispersed filler particles (900 nm) compared to its aromatic counterparts, diethyl benzylphosphonate (DEBP) and diethyl phenylphosphonate (DEPP), which formed smaller agglomerates. This demonstrates a clear advantage of the aliphatic octyl chain over aromatic groups in controlling filler morphology within non-polar polymer media [1].

Polymer Nanocomposites Filler Dispersion Hybrid Materials

High Synthetic Yield and Regioselectivity in Mn(III)-Catalyzed Hydrophosphorylation of 1-Octene vs. Branched Byproduct Formation

The Mn(III)-catalyzed hydrophosphorylation of 1-octene with diethyl phosphite under air produces DIETHYL 1-OCTYLPHOSPHONATE with high regioselectivity (78% yield), with only a minor byproduct (diethyl (2-hexyl)decylphosphonate) formed in 6% yield. This contrasts with the use of internal alkenes or different catalysts, which can lead to complex regioisomeric mixtures and lower selectivity for the desired linear product [1][2].

Organophosphorus Synthesis Catalysis Green Chemistry

Differentiated Biological Activity: Ineffectiveness as a Transdermal Penetration Enhancer vs. Hexadecyl Phosphonates

In a structure-activity relationship (SAR) study of phosphonate derivatives as transdermal penetration enhancers for indomethacin, compounds bearing an octyl chain were found to be completely ineffective. In stark contrast, diethyl hexadecylphosphonate (C16 chain) and diethyl hexadecylphosphoramidate increased drug permeability by approximately 10-fold relative to the control (no enhancer) [1]. This data clearly delineates the octylphosphonate derivative as non-functional for this application.

Transdermal Drug Delivery Penetration Enhancers Structure-Activity Relationship

Solvent and Viscosity Control in High-Temperature Industrial Fluids vs. General Purpose Alkyl Phosphonates

DIETHYL 1-OCTYLPHOSPHONATE is specifically identified as a functional additive for viscosity regulation in oil well drilling fluids and as a component in high-temperature heat transfer systems . This application profile is a direct consequence of its unique combination of a high boiling point (316.9°C at 760 mmHg) and the hydrophobic, non-polar character imparted by its octyl chain, which is not matched by shorter-chain or aromatic analogs that either have lower boiling points or incompatible polarities [1].

Drilling Fluids Heat Transfer Fluids Viscosity Modification

DIETHYL 1-OCTYLPHOSPHONATE: Evidence-Backed Application Scenarios for Research and Industrial Use


Synthesis of Well-Dispersed Inorganic Fillers for Polyolefin Nanocomposites

Researchers developing polypropylene- or polyethylene-based nanocomposites requiring enhanced mechanical or barrier properties should use DIETHYL 1-OCTYLPHOSPHONATE as a precursor for in situ sol-gel synthesis of titanium phosphonate fillers. Evidence demonstrates it yields 900 nm, well-dispersed particles, in contrast to the ~490 nm agglomerates formed by diethyl benzylphosphonate [1]. This superior dispersion is critical for achieving homogeneous reinforcement without creating stress concentration points.

Precursor for High-Yield, Regioselective Synthesis of Linear Alkylphosphonates

Synthetic chemists aiming for a high-yield, regioselective route to linear diethyl octylphosphonate should adopt the Mn(III)-catalyzed hydrophosphorylation of 1-octene under air. This method provides a 78% yield of the desired linear product with only 6% of a branched byproduct [1][2]. This stands in contrast to alternative methods that may produce complex regioisomeric mixtures, making it the preferred route for obtaining high-purity DIETHYL 1-OCTYLPHOSPHONATE for further derivatization.

Formulation of High-Temperature Viscosity Modifiers for Oilfield and Heat Transfer Fluids

Industrial formulators seeking a thermally stable, hydrophobic viscosity regulator or heat transfer fluid component should consider DIETHYL 1-OCTYLPHOSPHONATE. Its high boiling point (316.9°C at 760 mmHg) and specific lipophilic character, derived from its C8 chain, make it suitable for demanding non-polar environments such as oil well drilling fluids and high-temperature heat transfer systems [1]. Substitution with a shorter-chain analog would compromise both thermal stability and compatibility with the non-polar matrix.

Exclusion from Transdermal Drug Delivery Formulation Screens

Researchers screening for novel transdermal penetration enhancers can confidently exclude DIETHYL 1-OCTYLPHOSPHONATE from their initial screens. Quantitative structure-activity relationship data shows that all phosphonate derivatives containing an octyl group are ineffective in enhancing indomethacin permeability, while the hexadecyl (C16) analog increases it by 10-fold [1]. This allows for more efficient allocation of screening resources toward longer-chain alkylphosphonates.

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